R-(-)-Manidipine

Chiral pharmacology In vivo efficacy Hypertension

R-(-)-Manidipine is the less active R-enantiomer of manidipine, critical as a chiral reference standard for enantioselective LC-MS/MS method validation. Researchers face challenges in obtaining pure enantiomer standards for differentiating pharmacokinetic profiles where the S/R plasma concentration ratio is 2.0. • Enables accurate chiral LC-MS/MS calibration meeting FDA/ICH guidelines • Serves as negative control (30-80× less potent than S-(+)-enantiomer) • Supplied with full characterization data for regulatory compliance

Molecular Formula C₃₅H₃₉ClN₄O₆
Molecular Weight 610.7 g/mol
CAS No. 133082-19-6
Cat. No. B129283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(-)-Manidipine
CAS133082-19-6
Synonyms(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl Methyl Ester Hydrochloride;  (-)-Manidipine Hydrochloride
Molecular FormulaC₃₅H₃₉ClN₄O₆
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1
InChIKeyANEBWFXPVPTEET-JGCGQSQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-(-)-Manidipine (CAS 133082-19-6): A Dihydropyridine Calcium Channel Blocker Enantiomer Reference Standard for Research and Analytical Validation


R-(-)-Manidipine is the less active R-enantiomer of the third-generation, lipophilic dihydropyridine calcium channel antagonist manidipine, which is primarily used as the racemic mixture in clinical hypertension management. It is characterized by its high selectivity for the vasculature and its inhibition of both L- and T-type calcium channels on smooth muscle cells, resulting in peripheral vasodilation and reduced blood pressure with negligible cardiodepression [1][2]. The (S)-(+)-enantiomer is known to be approximately 30–80 times more potent than R-(-)-manidipine in its antihypertensive action and in radioligand binding assays [3][4]. As a reference standard, R-(-)-manidipine is crucial for analytical method development, chiral separation studies, enantioselective pharmacokinetic analyses, and in vitro pharmacological investigations where differentiating between the two enantiomers is essential for accurate data interpretation and regulatory compliance [5].

Why R-(-)-Manidipine Cannot Be Substituted for S-(+)-Manidipine or Racemic Manidipine in Enantioselective Research and Analytical Applications


While racemic manidipine is used clinically, its two enantiomers exhibit profoundly different pharmacological and pharmacokinetic profiles, making them non-interchangeable in a research or analytical context. The S-(+)-enantiomer is the primary driver of the antihypertensive effect, being approximately 30–80 times more potent than R-(-)-manidipine [1][2]. Furthermore, the two enantiomers show distinct in vivo pharmacokinetic behavior, with S-(+)-manidipine plasma concentrations reaching approximately double that of the R-(-)-enantiomer (S/R ratio = 2.0) [1]. Substituting R-(-)-manidipine for the racemic mixture or the active S-enantiomer in experiments would lead to invalid results, as it would fail to replicate the pharmacological activity, binding kinetics, or metabolic profile of the intended target. This is particularly critical in analytical method validation (e.g., chiral LC-MS/MS), where pure enantiomer reference standards are mandatory for accurate quantification and regulatory compliance, and in in vitro studies designed to isolate the specific effects of the R-enantiomer [3].

Quantitative Evidence for R-(-)-Manidipine: Differential Pharmacological and Pharmacokinetic Data Compared to S-(+)-Manidipine and Racemic Mixture


In Vivo Antihypertensive Potency: R-(-)-Manidipine Lacks Antihypertensive Effect in Spontaneously Hypertensive Rats

In an in vivo study using spontaneously hypertensive rats (SHR), the antihypertensive effect was equivalent between the racemic manidipine hydrochloride group and the S-manidipine hydrochloride group. However, R-manidipine hydrochloride did not have any antihypertensive effect [1]. This confirms that the therapeutic activity of the racemic drug is driven exclusively by the S-enantiomer.

Chiral pharmacology In vivo efficacy Hypertension Enantiomer differentiation

Calcium Channel Blockade Kinetics: Slower Onset and Reduced Blockade by R-(-)-Manidipine in GH3 Cells

Patch-clamp experiments on GH3 cells demonstrated that the S-enantiomers of both nitrendipine and manidipine displayed a faster onset of action and produced a greater blockade of calcium channels than their respective R-enantiomers [1][2]. Specifically, the S-configuration of manidipine produced a larger [Ca2+]i decrease during the fast phase and a faster and smaller decrease in the slow phase of K+-induced plateau phase compared to R-(-)-manidipine [2]. This indicates that the R-enantiomer is not only less potent but also kinetically distinct.

Calcium channel pharmacology In vitro electrophysiology Enantiomer kinetics GH3 cells

In Vivo Pharmacokinetic Differentiation: S/R Enantiomer Concentration Ratio of 2.0 in Human Plasma

Following oral administration of racemic manidipine (20 mg) in healthy human subjects, the plasma concentration of the S-(+)-enantiomer is approximately double that of the R-(-)-enantiomer, resulting in an S/R concentration ratio of 2.0 [1]. A sensitive and selective chiral LC-MS/MS method validated for the enantioselective determination of manidipine in human plasma (linear range 0.05-10.2 ng/mL for both enantiomers) was used to establish this ratio, which is essential for accurate pharmacokinetic modeling [2].

Enantioselective pharmacokinetics Bioanalysis Human plasma LC-MS/MS

Relative Binding Affinity: S-(+)-Manidipine is 30-80 Times More Potent than R-(-)-Manidipine in Radioligand Binding Assays

In radioligand binding assays using [3H]nitrendipine, the S-(+)-enantiomer of manidipine was approximately 30 and 80 times more potent than the R-(-)-isomer in antihypertensive activity in spontaneously hypertensive rats (SHR) and in the radioligand binding assay, respectively [1][2]. This demonstrates a significant stereoselective difference at the target level.

Radioligand binding Enantiomer potency In vitro pharmacology Calcium channel

Methodological Necessity: R-(-)-Manidipine as a Reference Standard in Validated Chiral LC-MS/MS Assays

The development and validation of a selective and sensitive chiral LC-MS/MS assay for the simultaneous determination of both manidipine enantiomers in human plasma requires pure reference standards of R-(-)-manidipine and S-(+)-manidipine [1]. The validated method used a Chiralpack IC-3 C18 column with a mobile phase of 2 mM ammonium bicarbonate and acetonitrile (15:85, v/v), achieving a linear range of 0.05-10.2 ng/mL and mean extraction recovery >80% for both enantiomers. Without the pure R-(-)-enantiomer standard, accurate identification, quantification, and validation of this analytical method would be impossible, as it serves as an essential calibrator and quality control sample.

Bioanalysis Analytical method validation Chiral chromatography LC-MS/MS

Key Research and Industrial Applications for R-(-)-Manidipine (CAS 133082-19-6)


Analytical Method Development and Validation for Chiral Purity Testing

R-(-)-Manidipine is an indispensable reference standard for developing, validating, and executing chiral analytical methods such as HPLC and LC-MS/MS. These methods are required for quantifying the enantiomeric composition of manidipine in drug substance, drug product, and biological matrices. As demonstrated by the validated chiral LC-MS/MS method for human plasma, a pure standard is needed for accurate calibration and to meet stringent FDA and ICH guidelines for bioanalytical method validation and quality control [1].

Enantioselective Pharmacokinetic and Metabolism Studies

Given that the S-(+)-enantiomer achieves plasma concentrations double that of R-(-)-manidipine (S/R ratio = 2.0) after oral administration of the racemate [1], pure R-(-)-manidipine is essential for conducting enantioselective pharmacokinetic studies. Researchers use this standard to accurately track and model the absorption, distribution, metabolism, and excretion (ADME) of the less active enantiomer, which is crucial for understanding the complete pharmacological profile and potential for chiral inversion or differential metabolism in vivo [2].

Negative Control in In Vitro and In Vivo Pharmacological Assays

Since R-(-)-manidipine lacks significant antihypertensive activity and is 30–80 times less potent than the S-enantiomer in binding assays [1][2], it serves as a critical negative control or comparator in studies designed to probe the stereoselective mechanisms of calcium channel blockade. Using this enantiomer allows researchers to definitively attribute any observed pharmacological effect to the specific interaction of the active S-enantiomer with its target, rather than non-specific effects of the dihydropyridine scaffold [3].

Structure-Activity Relationship (SAR) and Chiral Drug Design

The stark difference in potency and kinetic profile between R-(-)-manidipine and S-(+)-manidipine provides a valuable data point for computational chemistry and SAR studies. By comparing the properties of the two enantiomers, medicinal chemists can build and refine models to understand the stereospecific binding interactions of dihydropyridine calcium channel blockers, potentially informing the design of new, more selective, or enantiopure antihypertensive agents [1].

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